3-Methyl-1H-indol-5-amine: A Technical Overview of Chemical Properties and Structure
3-Methyl-1H-indol-5-amine: A Technical Overview of Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Methyl-1H-indol-5-amine is a heterocyclic aromatic amine belonging to the indole family. Indole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a summary of the known chemical properties and structural information for 3-Methyl-1H-indol-5-amine. It is important to note that while basic identifiers are well-documented, specific experimental data such as melting point, boiling point, and detailed spectroscopic analyses are not extensively reported in publicly accessible literature. This guide consolidates the available information and provides context with data from related indole compounds where specific data for the target molecule is lacking.
Chemical and Physical Properties
The fundamental chemical and structural identifiers for 3-Methyl-1H-indol-5-amine are summarized below. Physical properties such as melting and boiling points are not consistently reported in the available literature. For reference, the isomeric compound 1-Methyl-1H-indol-5-amine (CAS: 102308-97-4), where the methyl group is on the indole nitrogen, is a solid at room temperature.[1] The solubility of 3-Methyl-1H-indol-5-amine has not been experimentally determined in the cited sources, but its amino group suggests potential solubility in polar solvents.[1]
| Property | Value | Reference |
| IUPAC Name | 3-methyl-1H-indol-5-amine | [2] |
| CAS Number | 102308-52-1 | [2][3] |
| Molecular Formula | C₉H₁₀N₂ | [2][3] |
| Molecular Weight | 146.19 g/mol | [2][3] |
| SMILES | NC1=CC2=C(NC=C2C)C=C1 | [3] |
| MDL Number | MFCD18808980 | [2][3] |
| Purity | Typically ≥98% (commercial sources) | [2] |
| Storage Conditions | 2-8°C, sealed, dry, dark place | [3] |
| Boiling Point | Not available | [2][3] |
Chemical Structure
The structure of 3-Methyl-1H-indol-5-amine consists of a bicyclic indole core, which is a fusion of a benzene ring and a pyrrole ring. A methyl group is substituted at the C3 position of the indole ring, and an amine group is attached at the C5 position.
Caption: Chemical structure of 3-Methyl-1H-indol-5-amine (C₉H₁₀N₂).
Experimental Protocols
A generalized workflow for the synthesis and characterization of a novel indole derivative is presented below.
Caption: Generalized workflow for the synthesis and characterization of a chemical compound.
Spectroscopic Data
No specific NMR, IR, or Mass Spectra for 3-Methyl-1H-indol-5-amine were found in the search results. For reference, the following general characteristics are expected for indole-containing compounds:
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¹H NMR: Signals corresponding to the aromatic protons on the indole ring, a singlet for the N-H proton (which may be broad), and signals for the methyl and amine group protons. The exact chemical shifts would depend on the solvent and other factors.[7][8]
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¹³C NMR: Resonances for the nine carbon atoms in the molecule, with distinct shifts for the aromatic carbons, the carbons of the pyrrole ring, and the methyl carbon.[4][9]
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IR Spectroscopy: Characteristic peaks for N-H stretching of the amine and indole nitrogen (typically in the 3200-3500 cm⁻¹ region), C-H stretching, C=C stretching from the aromatic rings, and C-N stretching.[4]
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (146.19 g/mol ).[9][10]
Biological Activity and Signaling Pathways
There is no specific information available in the searched literature regarding the biological activity or the involvement of 3-Methyl-1H-indol-5-amine in any signaling pathways. However, the indole nucleus is a common scaffold in many biologically active compounds. Derivatives of indole are known to exhibit a wide range of pharmacological activities, including:
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Antimicrobial activity: Many indole derivatives have been shown to be effective against various strains of bacteria and fungi.[11][12]
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Anti-inflammatory activity: Certain indole compounds have demonstrated anti-inflammatory properties.[12]
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Anticancer activity: The indole scaffold is present in several anticancer agents, and research into new indole-based anticancer drugs is ongoing.[11]
The biological activity of any specific indole derivative is highly dependent on the nature and position of its substituents. Therefore, while the general class of indoleamines is promising, the specific biological profile of 3-Methyl-1H-indol-5-amine would need to be determined through experimental testing.
Conclusion
3-Methyl-1H-indol-5-amine is a defined chemical entity with established basic properties such as its molecular formula and weight. However, there is a notable lack of detailed, publicly available experimental data, including physical properties, comprehensive spectroscopic analyses, specific synthesis protocols, and biological activity studies. This guide provides a summary of the available information, which may serve as a starting point for researchers. Further experimental investigation is required to fully characterize this compound and to explore its potential applications in drug development and other scientific fields.
References
- 1. CAS 102308-97-4: 1-Methyl-1H-indol-5-amine | CymitQuimica [cymitquimica.com]
- 2. 102308-52-1 | 3-methyl-1H-indol-5-amine - Moldb [moldb.com]
- 3. bldpharm.com [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Indole, 3-methyl- [webbook.nist.gov]
- 11. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]

